molecular formula C21H20FN3O3 B2854554 ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890638-61-6

ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No. B2854554
CAS RN: 890638-61-6
M. Wt: 381.407
InChI Key: GJWOEMVKTCWQBM-UHFFFAOYSA-N
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Description

The compound appears to contain a benzimidazole group, a pyrrolidine ring, and a fluorophenyl group . Benzimidazole is a type of organic compound that’s part of many pharmaceuticals and has diverse biological activities. Pyrrolidine is a saturated five-membered ring with one nitrogen atom, which is a common motif in many natural products and pharmaceuticals . The fluorophenyl group is a phenyl ring with a fluorine substitution, which can influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the benzimidazole group, the pyrrolidine ring, and the fluorophenyl group could all influence how this compound reacts with other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s reactivity, polarity, and interactions with other molecules .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research . Benzofuran derivatives, which are structurally related to this compound, have been studied for their cytotoxicity against cancer cell lines . The related compound ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate demonstrated significant anticancer activity, suggesting that CCG-148441 could be explored for similar biological activities.

Drug Design and Synthesis

In the realm of drug design and synthesis , compounds like CCG-148441, which contain benzimidazole and fluorophenyl groups, are valuable. They can act as triple-acting PPARα, -γ, and -δ agonists , which are targets for treating metabolic disorders . This indicates potential applications in developing new therapeutic agents.

Antitubercular Activity

Indole derivatives, which share a common structural motif with CCG-148441, have been investigated for their antitubercular activity . This suggests that CCG-148441 could be a candidate for developing new treatments against tuberculosis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. It could be of interest in the development of new pharmaceuticals or materials, given the presence of the benzimidazole group, the pyrrolidine ring, and the fluorophenyl group .

properties

IUPAC Name

ethyl 2-[2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-28-20(27)13-25-18-10-6-4-8-16(18)23-21(25)14-11-19(26)24(12-14)17-9-5-3-7-15(17)22/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWOEMVKTCWQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

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